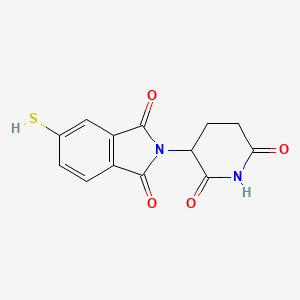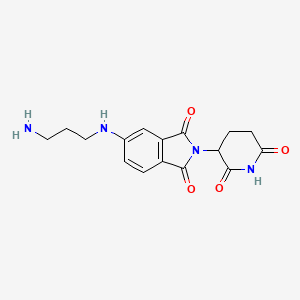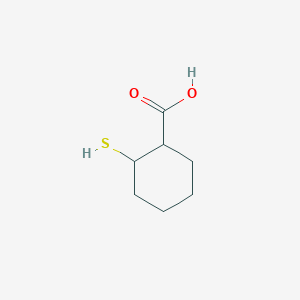
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a piperidinyl group, a sulfanyl group, and an isoindole-dione moiety, making it a subject of interest for various synthetic and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the protection of the α-amino group of a glutamine derivative, followed by esterification, deprotection, and coupling with a substituted benzoate . The reaction conditions often involve the use of dichloromethane as a solvent and trifluoroacetic acid as a reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
化学反応の分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs .
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C13H10N2O4S |
|---|---|
分子量 |
290.30 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O4S/c16-10-4-3-9(11(17)14-10)15-12(18)7-2-1-6(20)5-8(7)13(15)19/h1-2,5,9,20H,3-4H2,(H,14,16,17) |
InChIキー |
CODRBWYEIGUCOV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)



![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)


![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)




amine dihydrochloride](/img/structure/B15302997.png)
